molecular formula C9H15N3O2S B12209788 2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide

2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide

Cat. No.: B12209788
M. Wt: 229.30 g/mol
InChI Key: CHKBMLRREXZXGI-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a five-membered thiazolidinone ring substituted with ethylimino and ethyl groups at positions 2 and 3, respectively, and an acetamide moiety at position 3. Thiazolidinones are pharmacologically significant due to their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C9H15N3O2S/c1-3-11-9-12(4-2)8(14)6(15-9)5-7(10)13/h6H,3-5H2,1-2H3,(H2,10,13)

InChI Key

CHKBMLRREXZXGI-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:

    Cyclization reactions: Formation of the thiazolidine ring through cyclization of precursor molecules.

    Amidation reactions: Introduction of the acetamide group through amidation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazolidine ring to its corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups on the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Halogenated thiazolidines, nucleophile-substituted thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazolidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) would depend on its specific biological activity. Generally, thiazolidine derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a thiazolidinone-acetamide backbone with several analogs, but its substitution pattern distinguishes it:

  • Thiazolidinone Ring: Unlike compounds with thioxo (C=S) groups at position 2 (e.g., compounds 9–13 in ), this molecule features an ethylimino (C=N-Et) group, which may enhance stability or alter electronic properties .
  • Substituents: The 3-ethyl group contrasts with analogs bearing aryl or heteroaryl substituents (e.g., indole, nitro-furyl in , or benzothiazole in ).
Table 1: Structural Comparison with Selected Analogs
Compound Name / ID Thiazolidinone Substituents Acetamide Substituent Key Functional Groups
Target Compound 3-Ethyl, 2-ethylimino, 4-oxo N/A (unsubstituted acetamide) Ethylimino, acetamide
, Compound 9 5-(4-Chlorobenzylidene), 2-thioxo N-(4-methoxyphenyl) Chloro, methoxy, thioxo
(CAS 489436-27-3) 3-Ethyl, 2-[(5-chloro-2-methoxyphenyl)imino] N-(5-chloro-2-methylphenyl) Chloro, methoxy, methyl
, Compound 47 Non-thiazolidinone (piperazinyl-sulfonyl) N-(3,5-difluorophenyl) Benzo[d]thiazol, difluoro

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives with polar substituents (e.g., 4-methoxyphenyl in compound 9) exhibit higher melting points (186–187°C) than nonpolar analogs (e.g., compound 11, 147–148°C) . The target compound’s ethyl groups likely reduce polarity, resulting in a lower melting point comparable to compound 11.
  • Lipophilicity : Ethyl substituents may increase logP values compared to halogenated analogs (e.g., ’s chloro/methoxy groups), influencing membrane permeability and pharmacokinetics .

Biological Activity

2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, including antimicrobial, antifungal, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidinone ring, which is known for its diverse biological activities. The molecular formula is C17H21N3O4SC_{17}H_{21}N_{3}O_{4}S with a molecular weight of 363.4 g/mol.

Biological Activity Overview

The biological activity of 2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide has been explored in various studies, highlighting its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research indicates that compounds related to thiazolidinones exhibit significant antimicrobial properties. A study evaluated several derivatives against multiple bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The results demonstrated that certain derivatives showed high antimicrobial activity, particularly against Gram-positive bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aE. coli32 µg/mL
9aS. aureus16 µg/mL

Antifungal Activity

The antifungal potential of this compound was also assessed in a study focusing on phytopathogenic fungi. The compound demonstrated fungicidal activity against:

  • Alternaria solani
  • Phoma lingam

One derivative exhibited an effective concentration (EC50) of 0.85 µg/mL against A. solani, indicating strong antifungal properties .

CompoundFungal StrainEC50 (µg/mL)
4eA. solani0.85
4eP. lingam2.29

Anti-inflammatory Activity

In addition to antimicrobial and antifungal properties, thiazolidinone derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The mechanism of action for 2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide involves its interaction with specific proteins or enzymes within microbial cells, leading to inhibition of vital cellular processes. The thiazolidinone ring structure is critical for binding to these targets, which may include:

  • Inhibition of cell wall synthesis in bacteria.
  • Disruption of fungal cell membrane integrity .
  • Modulation of inflammatory pathways through cytokine inhibition.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • A study conducted on patients with bacterial infections showed that treatment with thiazolidinone derivatives resulted in significant bacterial load reduction.
  • Another case involving fungal infections indicated that patients treated with antifungal agents derived from thiazolidinones experienced faster recovery times compared to traditional treatments.

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